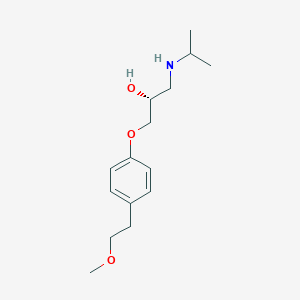
(R)-Metoprolol
Übersicht
Beschreibung
Synthesis Analysis
The asymmetric synthesis of S-metoprolol, which involves the use of R-epichlorohydrin as a chiral reagent reacting with p-hydroxyphenylethanol, followed by alkylation with iodomethane and subsequent reaction with isopropylamine, results in S-metoprolol with a high enantiomeric excess (e.e.% higher than 97%) and a total yield of 79.6% (Geng Jian-ning, 2008). Another approach monitored the synthesis of Metoprolol base using Raman spectroscopy and chemometrics, showing potential for optimizing the synthesis process (O. Svensson, M. Josefson, & F. Langkilde, 2000).
Molecular Structure Analysis
The molecular structure of (R)-Metoprolol has been studied through various analytical methods, including liquid chromatography on a cellulose-based chiral stationary phase, which aids in the separation and analysis of its enantiomers (Robert J. Straka, Kjel A. Johnson, Peter S. Marshall, & R. Remmel, 1990).
Chemical Reactions and Properties
Metoprolol's photodegradation in the presence of aquatic fulvic acids indicates indirect photolysis pathways involving reactive species such as OH radicals, singlet oxygen, and triplet excited states of fulvic acids (O. Filipe, E. Santos, M. Otero, Elsa A C Gonçalves, & M. Neves, 2019). The enantioselective and diastereoselective aspects of metoprolol's oxidative metabolism have also been explored, revealing insights into its enantiomeric and diastereomeric behaviors during metabolic processes (S. Murthy, H. Shetty, W. L. Nelson, P. Jackson, & M. Lennard, 1990).
Physical Properties Analysis
The physical properties of (R)-Metoprolol, including its solubility, melting point, and stability, are crucial for its formulation and therapeutic efficacy. Studies on the photocatalytic degradation of Metoprolol in UV-irradiated aqueous suspensions of TiO2 provide insights into its stability and degradation kinetics under environmental conditions (S. Armaković, S. Armaković, N. Finčur, F. Sibul, D. Vione, J. Šetrajčić, & B. Abramović, 2015).
Chemical Properties Analysis
The chemical properties of (R)-Metoprolol, including its reactivity, chemical stability, and interactions with various substrates and reagents, are fundamental for its pharmacological activity and formulation development. Enantioselective determination of Metoprolol in plasma using liquid chromatography on a silica-bonded α1-acid glycoprotein column highlights the importance of understanding its chiral properties and interactions with biological matrices (B. Persson & G. Schill, 1990).
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism : The preferential O-demethylation of the (2R)-enantiomer of metoprolol in humans leads to a plasma ratio favoring the 2S enantiomer over the 2R enantiomer (Murthy et al., 1990). Additionally, multiple oral administrations of metoprolol (racemate) in rats resulted in decreased oral clearance and enantiomeric accumulation in plasma (Mostafavi & Foster, 2000).
Cardiovascular Applications : In patients with chronic heart failure, Metoprolol CR/XL, when added to standard therapy, significantly improved survival (Hjalmarson et al., 1999). It has also been found effective in preventing relapse into atrial fibrillation or flutter after cardioversion of persistent atrial fibrillation (Kühlkamp et al., 2000).
Neurological Applications : Metoprolol is effective in the prophylactic treatment of classical and non-classical migraine, showing more efficacy than placebo and being well tolerated (Andersson et al., 1983).
Cardioprotection : In a murine model of acute myocardial ischemia, metoprolol significantly reduced infarct size, improved biochemical indicators, and ameliorated cardiac function and pathology (Lai et al., 2020).
Pharmacogenomics : Different doses of metoprolol can achieve varying therapeutic effects in patients with different CYP2D6 and α-adrenoreceptor polymorphisms, highlighting the importance of personalized medicine (Yuan et al., 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2R)-1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBSYMUCCVWXPE-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@H](COC1=CC=C(C=C1)CCOC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20230862 | |
| Record name | (R)-Metoprolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20230862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Metoprolol | |
CAS RN |
81024-43-3 | |
| Record name | (+)-Metoprolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81024-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Metoprolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081024433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-Metoprolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20230862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



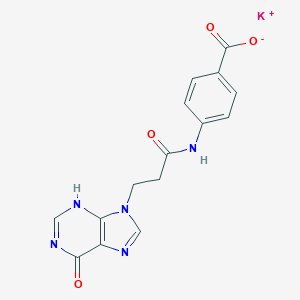

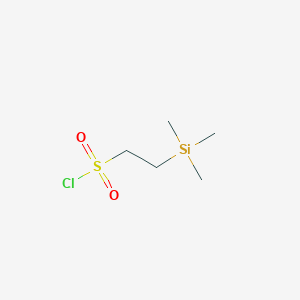
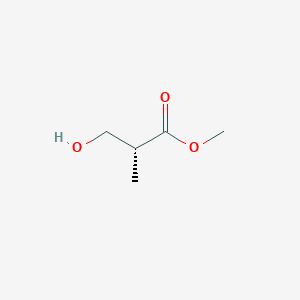
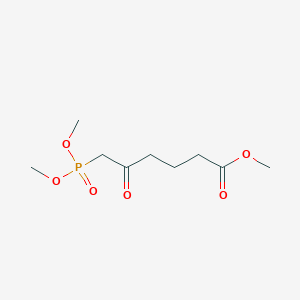
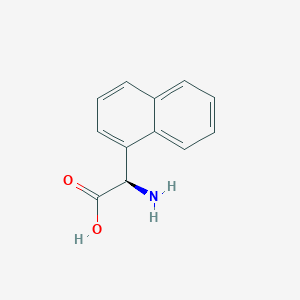

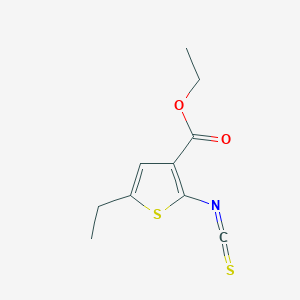
![2-[Amino(carboxy)methyl]benzoic acid](/img/structure/B27102.png)
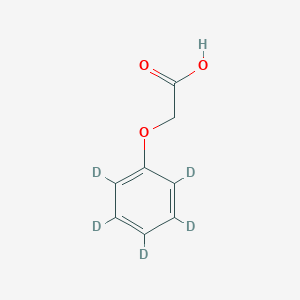
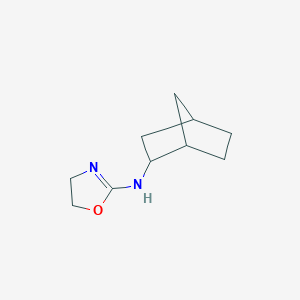
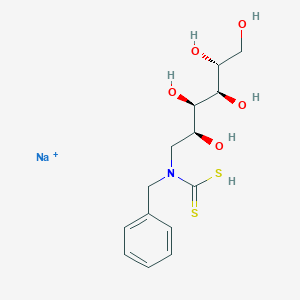
![Ethyl 3-[4-(chloromethyl)phenyl]propanoate](/img/structure/B27110.png)
![2-aminopyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B27112.png)